molecular formula C23H26N2O6 B4039191 5-(4-(Allyloxy)-3-methoxyphenyl)-1-(2-(dimethylamino)ethyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one

5-(4-(Allyloxy)-3-methoxyphenyl)-1-(2-(dimethylamino)ethyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one

Cat. No.: B4039191
M. Wt: 426.5 g/mol
InChI Key: IUEFOKZVPLAVEZ-UHFFFAOYSA-N
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Description

5-(4-(Allyloxy)-3-methoxyphenyl)-1-(2-(dimethylamino)ethyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C23H26N2O6 and its molecular weight is 426.5 g/mol. The purity is usually 95%.
The exact mass of the compound 5-[4-(allyloxy)-3-methoxyphenyl]-1-[2-(dimethylamino)ethyl]-4-(2-furoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is 426.17908655 g/mol and the complexity rating of the compound is 706. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Research into pyrrole derivatives, including compounds similar to the one , often focuses on their synthesis and molecular characterization. For instance, Singh, Rawat, and Sahu (2014) detailed the synthesis and characterization of ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, a pyrrole chalcone derivative. This study highlighted the use of spectroscopic techniques for confirmation and explored quantum chemical calculations to correlate with experimental data, providing insight into the molecule's electrostatic potential surface and natural bond orbital interactions. The findings have implications for understanding the molecular structure and potential reactivity of similar compounds (Singh, Rawat, & Sahu, 2014).

Photolytic Arylation

Guizzardi, Mella, Fagnoni, and Albini (2000) investigated the photolytic arylation of heterocycles, including pyrroles, which could be relevant to the synthesis and functionalization of compounds like the one of interest. Their work demonstrated the efficiency of this method in the presence of various substrates, providing a pathway for the synthesis of arylated heterocycles. Such methodologies could be applicable to the synthesis of complex pyrrole derivatives with potential pharmaceutical applications (Guizzardi, Mella, Fagnoni, & Albini, 2000).

Metabolic Studies

While direct studies on 5-[4-(allyloxy)-3-methoxyphenyl]-1-[2-(dimethylamino)ethyl]-4-(2-furoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one were not found, research on metabolically related compounds offers valuable insights. Kanamori et al. (2002) detailed the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, identifying various metabolites. Although not directly related, such studies on the metabolic pathways of structurally complex molecules can provide a foundation for understanding the metabolism and potential biological interactions of similar compounds (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).

Potential Applications

While the specific applications of 5-[4-(allyloxy)-3-methoxyphenyl]-1-[2-(dimethylamino)ethyl]-4-(2-furoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one were not directly addressed, research on similar compounds suggests a broad interest in the development of new materials and pharmaceutical agents. For instance, studies on the synthesis and application of pyrrole derivatives highlight their potential in creating non-linear optical materials, indicating a wide range of possible applications beyond the pharmaceutical domain (Singh, Rawat, & Sahu, 2014).

Mechanism of Action

I was unable to find specific information on the mechanism of action of this compound .

Properties

IUPAC Name

1-[2-(dimethylamino)ethyl]-3-(furan-2-carbonyl)-4-hydroxy-2-(3-methoxy-4-prop-2-enoxyphenyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O6/c1-5-12-30-16-9-8-15(14-18(16)29-4)20-19(21(26)17-7-6-13-31-17)22(27)23(28)25(20)11-10-24(2)3/h5-9,13-14,20,27H,1,10-12H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUEFOKZVPLAVEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC(=C(C=C3)OCC=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-(Allyloxy)-3-methoxyphenyl)-1-(2-(dimethylamino)ethyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one
Reactant of Route 2
Reactant of Route 2
5-(4-(Allyloxy)-3-methoxyphenyl)-1-(2-(dimethylamino)ethyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one
Reactant of Route 3
5-(4-(Allyloxy)-3-methoxyphenyl)-1-(2-(dimethylamino)ethyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one
Reactant of Route 4
5-(4-(Allyloxy)-3-methoxyphenyl)-1-(2-(dimethylamino)ethyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one
Reactant of Route 5
5-(4-(Allyloxy)-3-methoxyphenyl)-1-(2-(dimethylamino)ethyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one
Reactant of Route 6
5-(4-(Allyloxy)-3-methoxyphenyl)-1-(2-(dimethylamino)ethyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one

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